molecular formula C23H16ClFO4 B5314744 2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-fluorophenyl 2-methoxybenzoate

2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-fluorophenyl 2-methoxybenzoate

Cat. No.: B5314744
M. Wt: 410.8 g/mol
InChI Key: SWWGJPFLYYSZQT-ZRDIBKRKSA-N
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Description

2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-fluorophenyl 2-methoxybenzoate is a complex organic compound characterized by the presence of chlorophenyl, fluorophenyl, and methoxybenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-fluorophenyl 2-methoxybenzoate typically involves the reaction of 2-chlorobenzaldehyde with 4-fluorophenyl 2-methoxybenzoate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-fluorophenyl 2-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Scientific Research Applications

2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-fluorophenyl 2-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-fluorophenyl 2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-chlorophenyl)-2-phenyl-2-propenoic acid
  • (2E)-3-(2-chlorophenyl)prop-2-enal

Uniqueness

2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-fluorophenyl 2-methoxybenzoate is unique due to the presence of both fluorophenyl and methoxybenzoate groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .

Properties

IUPAC Name

[2-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-4-fluorophenyl] 2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFO4/c1-28-21-9-5-3-7-17(21)23(27)29-22-13-11-16(25)14-18(22)20(26)12-10-15-6-2-4-8-19(15)24/h2-14H,1H3/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWGJPFLYYSZQT-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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